Lithium Salt vs. Free Acid: Aqueous Solubility Advantage for Formulation and Assay Compatibility
The lithium carboxylate salt form of imidazo[1,2-a]pyridine-2-carboxylates is explicitly documented to provide significantly improved aqueous solubility compared to the corresponding free carboxylic acid. Vendor technical documentation for the closely related lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 2490426-26-9) states: 'The lithium carboxylate functionality significantly improves water solubility compared to the parent carboxylic acid' . The target compound's parent acid, 8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1206974-50-6), has a computed XLogP3 of 3.1 and a topological polar surface area of 54.6 Ų [1], indicating moderate-to-high lipophilicity that would limit aqueous solubility in the free acid form. Lithium salt formation converts the carboxylic acid moiety (pKa ~3-4, hydrogen bond donor count = 1) to a fully ionized carboxylate (formal charge −1, hydrogen bond donor count = 0), eliminating the neutral acid's capacity for intermolecular hydrogen bonding in the solid state and enhancing hydration energy . This class-level salt effect is well-established in pharmaceutical salt screening literature, where lithium salts of carboxylic acids consistently demonstrate higher aqueous solubility than the parent acids [2].
| Evidence Dimension | Aqueous solubility (qualitative and computational predictors) |
|---|---|
| Target Compound Data | Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate: fully ionized carboxylate, H-bond donor count = 0, formal charge 0 (ion-paired), MW = 275.03 g/mol |
| Comparator Or Baseline | 8-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1206974-50-6): neutral carboxylic acid, H-bond donor count = 1, XLogP3 = 3.1, TPSA = 54.6 Ų, MW = 269.09 g/mol |
| Quantified Difference | Class-level: lithium carboxylate salts of imidazo[1,2-a]pyridines are described as having 'significantly improved water solubility' vs. parent acids. H-bond donor count reduced from 1 (acid) to 0 (lithium carboxylate). Exact fold-change in aqueous solubility not reported for this specific compound pair. |
| Conditions | Computational predictors (XLogP3, TPSA, H-bond donor/acceptor counts) from Kuujia.com; solubility statement from smolecule.com for lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate as class analog |
Why This Matters
For procurement decisions, the lithium salt form may be preferred over the free acid when aqueous solubility is critical—e.g., for biochemical assays in aqueous buffers, in vivo formulation, or salt metathesis reactions—avoiding the need for pre-dissolution in DMSO or pH adjustment that the free acid would require.
- [1] Kuujia.com. 8-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 1206974-50-6. Computed Properties: XLogP3 = 3.1, Topological Polar Surface Area = 54.6 Ų, Hydrogen Bond Donor Count = 1, Hydrogen Bond Acceptor Count = 3. https://www.kuujia.com/cas-1206974-50-6.html View Source
- [2] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. doi:10.1016/j.addr.2007.05.010 View Source
